

# Technical Guide: tert-Butyl (2-Bromopropyl)carbamate

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## Compound of Interest

Compound Name: *N-Boc-2-bromo-1-propanamine*

Cat. No.: *B111395*

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## Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-bromopropyl)carbamate, a key building block in organic synthesis, particularly relevant to drug discovery and development. This document details its chemical structure, physicochemical properties, and a proposed synthesis protocol. Furthermore, it presents predicted spectroscopic data to aid in the characterization of this compound. The information is structured to be a practical resource for laboratory work and further research applications.

## Chemical Structure and Properties

tert-Butyl (2-bromopropyl)carbamate, also known by its IUPAC name tert-butyl N-(2-bromopropyl)carbamate and synonymously as **N-Boc-2-bromo-1-propanamine**, is a carbamate-protected amine containing a bromine atom on the propyl chain.<sup>[1][2]</sup> This bifunctional nature makes it a versatile intermediate for the introduction of an aminopropyl moiety with a reactive handle for further chemical transformations.

Chemical Structure:

Caption: Chemical structure of tert-butyl (2-bromopropyl)carbamate.

Physicochemical Properties:

Property	Value	Reference
CAS Number	121102-88-3	[1]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	238.12 g/mol	[1]
IUPAC Name	tert-butyl N-(2-bromopropyl)carbamate	[1]
Synonyms	N-Boc-2-bromo-1-propanamine	[1]
Appearance	Predicted to be a solid or oil	
Solubility	Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.	

## Synthesis

A specific, detailed experimental protocol for the synthesis of tert-butyl (2-bromopropyl)carbamate is not readily available in the public domain. However, a reliable synthetic route can be predicted based on the well-established procedures for the synthesis of analogous N-Boc protected bromoalkylamines, such as tert-butyl (2-bromoethyl)carbamate.[3] The proposed synthesis involves two main stages: the preparation of the precursor 2-bromopropylamine hydrobromide and its subsequent protection with a tert-butoxycarbonyl (Boc) group.

### 2.1. Proposed Synthesis of 2-Bromopropylamine Hydrobromide (Precursor)

The synthesis of 2-bromopropylamine hydrobromide can be adapted from the established method for producing 2-bromoethylamine hydrobromide from ethanolamine.[4] This involves the reaction of 1-amino-2-propanol with hydrobromic acid.

Experimental Protocol (Predicted):

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-amino-2-propanol.
- Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid with stirring.
- After the addition is complete, heat the reaction mixture to reflux for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and remove the excess hydrobromic acid and water under reduced pressure.
- The resulting crude 2-bromopropylamine hydrobromide can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

## 2.2. Proposed Synthesis of tert-Butyl (2-Bromopropyl)carbamate

The final product is synthesized by the reaction of 2-bromopropylamine hydrobromide with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the presence of a base.

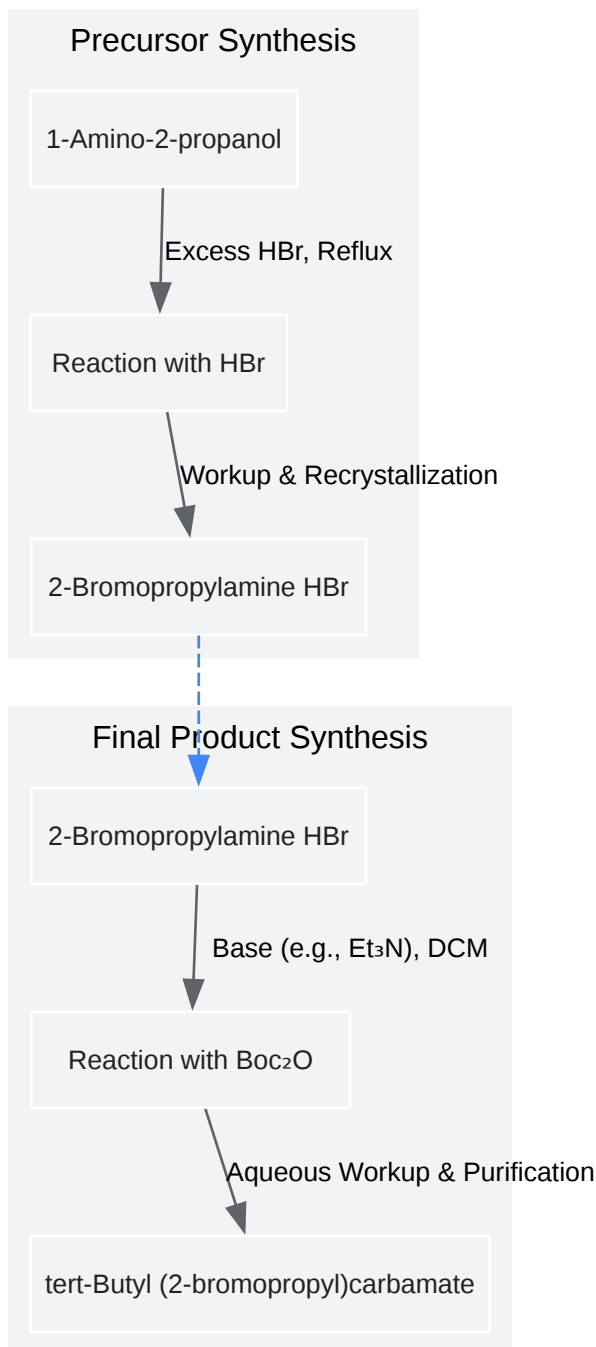
### Experimental Protocol (Predicted):

- Dissolve 2-bromopropylamine hydrobromide in a suitable solvent, such as dichloromethane or a mixture of water and a water-miscible organic solvent like dioxane or acetonitrile.<sup>[1]</sup>
- Cool the solution in an ice bath.
- Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrobromide salt and to act as a scavenger for the acid formed during the reaction.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
- Upon completion, perform an aqueous workup. If using a water-immiscible organic solvent, wash the organic layer sequentially with a weak acid (e.g., dilute HCl), water, and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude tert-butyl (2-bromopropyl)carbamate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reaction Workflow:

## Proposed Synthesis Workflow



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